molecular formula C9H10F3N B1271240 N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine CAS No. 296276-41-0

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1271240
CAS No.: 296276-41-0
M. Wt: 189.18 g/mol
InChI Key: GKOKBYDWCYRBGB-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is an organic compound with the chemical formula C9H10F3N. It is a colorless to pale yellow liquid that is volatile at room temperature and pressure. This compound is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide . It is often used as a reagent in organic synthesis and has applications in various fields, including chemistry and medicine .

Preparation Methods

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be prepared by several synthetic methods. One common method involves obtaining 2-trifluoromethyl-benzylamine through a phenylaminobenzoic acid deacidification step, followed by nitration with sodium nitrite to obtain the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium nitrite for nitration and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in proton and electron transfer reactions . The specific molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and reactivity. This compound is unique due to its specific trifluoromethyl group positioning, which influences its reactivity and applications.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKBYDWCYRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366417
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296276-41-0
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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